Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Overview
Description
Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the molecular formula C14H16NO4.K and a molecular weight of 301.38 . It is also known by its IUPAC name, potassium (2R)- { [ (1E)-3-ethoxy-1-methyl-3-oxo-1-propenyl]amino} (phenyl)ethanoate . The compound appears as a white or pale-yellow crystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization in Organometallic Chemistry
- Complexes of this compound with organotin(IV) have been synthesized and characterized, revealing their molecular structure and properties. These complexes, such as tribenzyltin(IV) and dibenzyltin(IV) complexes, demonstrate unique structural features and potential applications in the field of organometallic chemistry (Baul et al., 2007).
Role in Gastric Acid Secretion and Ulcer Prevention
- Research has identified certain potassium compounds, similar in structure to the specified compound, as potent inhibitors of gastric acid secretion. These have been studied for their potential in treating gastric ulcers and related gastrointestinal disorders. For instance, RP 73870, a similar compound, has demonstrated significant anti-ulcer activity in animal models (Pendley et al., 1995).
Cytotoxic Activity in Cancer Research
- Organotin(IV) complexes derived from similar potassium compounds have shown notable cytotoxic activity against various human tumor cell lines. These studies contribute to the development of potential chemotherapeutic agents based on organometallic chemistry (Basu Baul et al., 2006; Basu Baul et al., 2009), (Basu Baul et al., 2009).
Chiral Synthesis and Configuration Studies
- The synthesis and study of chiral properties of compounds structurally related to the specified compound, like potassium α-phenylglycidate, have been conducted. These studies are crucial in understanding stereochemistry and its implications in pharmaceutical synthesis (Whitman et al., 1985).
Analytical Chemistry and Chromatography
- Techniques such as high-performance liquid chromatography (HPLC) have been employed to study the enantiomeric purity of compounds similar in structure, demonstrating the importance of these compounds in analytical chemistry for purity analysis (Coleman, 1983).
Safety And Hazards
While specific safety and hazard information is not detailed in the available resources, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas when handling this compound .
properties
IUPAC Name |
potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWWAEFYIXXXQW-VMEHJNRZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate | |
CAS RN |
961-69-3 | |
Record name | Benzeneacetic acid, .alpha.-[(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, potassium salt (1:1), (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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